2-(3-bromobenzyl)-5-phenyl-2H-tetrazole 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC10992051
InChI: InChI=1S/C14H11BrN4/c15-13-8-4-5-11(9-13)10-19-17-14(16-18-19)12-6-2-1-3-7-12/h1-9H,10H2
SMILES: C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Br
Molecular Formula: C14H11BrN4
Molecular Weight: 315.17 g/mol

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole

CAS No.:

Cat. No.: VC10992051

Molecular Formula: C14H11BrN4

Molecular Weight: 315.17 g/mol

* For research use only. Not for human or veterinary use.

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole -

Specification

Molecular Formula C14H11BrN4
Molecular Weight 315.17 g/mol
IUPAC Name 2-[(3-bromophenyl)methyl]-5-phenyltetrazole
Standard InChI InChI=1S/C14H11BrN4/c15-13-8-4-5-11(9-13)10-19-17-14(16-18-19)12-6-2-1-3-7-12/h1-9H,10H2
Standard InChI Key MBEFFQBAFAJHNJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Br
Canonical SMILES C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a 2H-tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 2-position with a 3-bromobenzyl group and at the 5-position with a phenyl group. The molecular formula is C₁₄H₁₁BrN₄, with a molecular weight of 315.17 g/mol . The bromine atom at the meta position of the benzyl group introduces steric hindrance and electronic effects that influence reactivity.

Key Structural Features:

  • Tetrazole Ring: Exhibits aromaticity and high dipole moment (~5 D), enabling hydrogen bonding and coordination with metals .

  • 3-Bromobenzyl Group: Enhances lipophilicity and modulates electron density for targeted interactions.

  • Phenyl Substituent: Contributes to π-π stacking interactions in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its structure:

Spectroscopic DataValuesSource
¹H NMR (400 MHz, DMSO)δ 8.14–8.12 (m, 2H), 7.66–7.63 (m, 3H)
¹³C NMR (101 MHz, DMSO)δ 155.77, 131.70, 129.87, 127.46, 124.62
EI-MSm/z 315.17 [M]⁺

The ¹H NMR signals at δ 8.14–7.63 correspond to aromatic protons, while the ¹³C NMR confirms the tetrazole carbon at δ 155.77 .

Synthesis and Optimization

Catalytic [3+2] Cycloaddition

A widely used method involves the [3+2] cycloaddition of sodium azide (NaN₃) with nitriles. For example:

  • Reagents: 3-Bromobenzyl nitrile, NaN₃, catalyst (e.g., BiCl₃), DMSO .

  • Conditions: 12 hours at 110°C under reflux .

  • Workup: Acidification with HCl, extraction with ethyl acetate, and purification via silica gel chromatography .

This method achieves yields of 80–85% with microwave assistance, reducing reaction times to 10–15 minutes.

Alternative Routes

  • Azide Cyclization: Reacting 3-bromobenzyl azide with phenyl isocyanide under acidic conditions.

  • Post-Functionalization: Alkylation of 5-phenyl-1H-tetrazole with 3-bromobenzyl bromide .

Pharmaceutical Applications

Anticancer Activity

Recent studies evaluated its derivatives against cancer cell lines:

CompoundIC₅₀ (μM)Cell LineSource
3e (Tetrazole-acetamide)32.59PC3 (Prostate)
3a (Bromophenyl derivative)94.25MCF-7 (Breast)

Derivatives like 3e show potent cytotoxicity against prostate cancer cells (IC₅₀ = 32.59 μM) by inhibiting kinase pathways .

Future Directions

  • Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability .

  • Materials Science: Coordination polymers for gas storage.

  • Targeted Therapies: Functionalization with biomolecules (e.g., antibodies) .

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